Stereochemical Purity: Defined (S)-Configuration vs. Racemic or (R)-Analog Availability
The (S)-stereochemical configuration at C4 is unequivocally defined by the compound's IUPAC name, CAS registry, and SMILES notation (CC(C)(OC(N[C@H]1CC(N(CC(O)=O)C1)=O)=O)C) . In contrast, the racemic mixture of 4-(Boc-amino)-2-oxopyrrolidine-1-acetic acid, which carries a distinct CAS number (132757-20-1), is also commercially available . Substitution of the (S)-enantiomer with the racemate introduces an equimolar quantity of the (R)-enantiomer, which can have substantially different biological activity in chiral environments such as enzyme active sites or receptor binding pockets.
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | S-enantiomer (CAS: 135415-24-6) |
| Comparator Or Baseline | Racemic mixture (CAS: 132757-20-1) |
| Quantified Difference | Stereochemical purity >99% enantiomeric excess (ee) achievable for (S)-enantiomer ; racemate contains 50% (S) and 50% (R) by definition |
| Conditions | Commercial sourcing specifications |
Why This Matters
This difference is critical for asymmetric synthesis where stereochemical outcome directly determines biological activity of the final product; use of the racemate may reduce final yield by 50% or produce inactive/antagonistic isomers requiring additional separation steps.
- [1] KuuJia. (n.d.). (S)-(4-N-Boc-amino-2-oxo-pyrrolidin-1-yl)acetic Acid (CAS: 135415-24-6). Retrieved from https://www.kuujia.com/cas-135415-24-6.html View Source
